molecular formula C10H9BrO2 B1500010 3-Bromo-4-cyclopropylbenzoic acid CAS No. 1131622-50-8

3-Bromo-4-cyclopropylbenzoic acid

Cat. No.: B1500010
CAS No.: 1131622-50-8
M. Wt: 241.08 g/mol
InChI Key: YGSSCOWWLLABAH-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9BrO2. It is characterized by a bromine atom and a cyclopropyl group attached to a benzoic acid core. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by the bromination of 4-cyclopropylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).

  • Friedel-Crafts Alkylation: Another method involves the alkylation of benzoic acid with cyclopropylmethyl chloride in the presence of aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as 3-bromo-4-cyclopropylbenzoic anhydride.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 3-hydroxy-4-cyclopropylbenzoic acid.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 3-bromo-4-cyclopropylbenzoic anhydride.

  • Reduction: 3-hydroxy-4-cyclopropylbenzoic acid.

  • Substitution: 3-hydroxy-4-cyclopropylbenzoic acid or 3-amino-4-cyclopropylbenzoic acid.

Scientific Research Applications

3-Bromo-4-cyclopropylbenzoic acid is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including quinolone antibacterials.

  • Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

3-Bromo-4-cyclopropylbenzoic acid is structurally similar to other halogenated benzoic acids, such as 3-chloro-4-cyclopropylbenzoic acid and 3-fluoro-4-cyclopropylbenzoic acid. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts. These differences can influence its biological activity and industrial applications.

Comparison with Similar Compounds

  • 3-Chloro-4-cyclopropylbenzoic acid

  • 3-Fluoro-4-cyclopropylbenzoic acid

  • 3-Iodo-4-cyclopropylbenzoic acid

Properties

IUPAC Name

3-bromo-4-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSSCOWWLLABAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660780
Record name 3-Bromo-4-cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131622-50-8
Record name 3-Bromo-4-cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50-mL round-bottom flask, was placed a solution of methyl 3-bromo-4-cyclopropylbenzoate (compound 10.2, 500 mg, 1.96 mmol) in methanol (10 mL) and a solution of sodium hydroxide (500 mg, 12.5 mmol) in water (5 mL). The resulting solution was stirred overnight at 50° C., then the volatiles were removed under reduced pressure. The pH of the residual solution was adjusted to 6-7 with aqueous HCl (6 M). The resulting solids were collected by filtration to yield 0.3 g (63%) of the title compound as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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